
5-(2-ethoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-ethoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as ETD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETD is a heterocyclic compound that belongs to the pyrimidine family and has a thioxo group attached to it. The compound was first synthesized in 1967 by K. Nakanishi and H. Kikuchi.
Mecanismo De Acción
The mechanism of action of 5-(2-ethoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of cancer cells and viruses. This compound has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of cytokines, which are proteins involved in the immune response. This compound has been shown to have low toxicity in animals and humans, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-ethoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, making it safe to handle. This compound has been found to have a broad spectrum of activity against cancer cells, viruses, bacteria, and fungi, making it a versatile compound for research. However, this compound has some limitations. It is unstable in the presence of moisture and light, and its solubility in water is limited, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 5-(2-ethoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of research is the use of this compound as a pesticide for agricultural applications. Additionally, the synthesis of new this compound derivatives and the study of their properties is an area of interest for material science research. Overall, this compound has shown significant potential for various applications, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of 5-(2-ethoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the condensation of 2-ethoxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a catalyst such as piperidine or pyridine. The resulting product is then treated with sulfur to form the thioxo group.
Aplicaciones Científicas De Investigación
5-(2-ethoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit antitumor, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and viruses such as HIV and herpes simplex virus. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, this compound has been used as a precursor for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
5-[(2-ethoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-4-20-12-8-6-5-7-10(12)9-11-13(18)16(2)15(21)17(3)14(11)19/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZKVMBJVQJBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
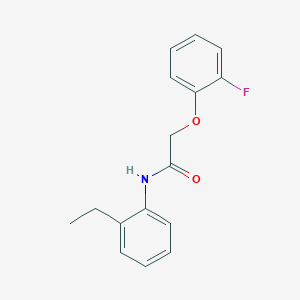
![5-[(4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5736574.png)

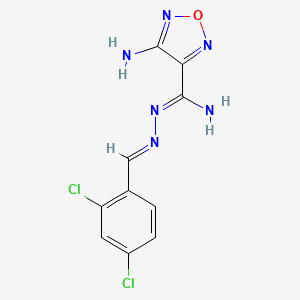


![3-(3-nitrophenyl)acrylaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5736612.png)
![1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5736614.png)
![N-allyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5736615.png)
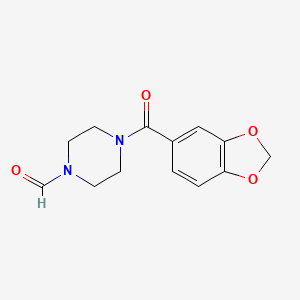
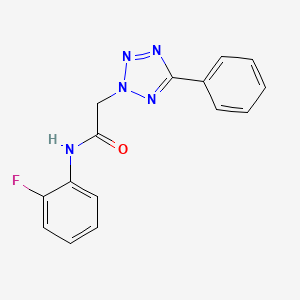
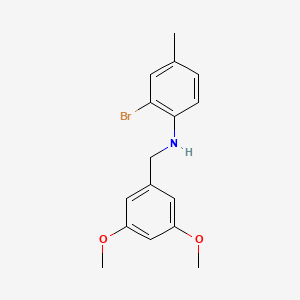
![N'-[(cyclohexylcarbonyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5736637.png)
![1-{4-[4-(3-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5736650.png)
